4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the benzamide class. This compound features a benzoxazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through a condensation reaction between an o-aminophenol and a carboxylic acid derivative under acidic conditions.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, where ethanol is used as the ethoxy source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) or alkylating agents (alkyl halides) under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its benzoxazole moiety.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Uniqueness
4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzoxazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N2O3/c1-3-27-19-11-7-16(8-12-19)22(26)24-18-9-5-17(6-10-18)23-25-20-14-15(2)4-13-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
InChI Key |
PVCAKKSMDYQQOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
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